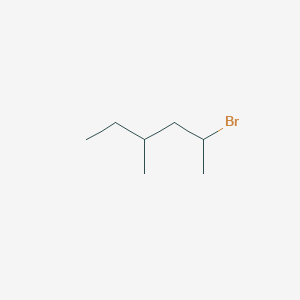2-Bromo-4-methylhexane
CAS No.: 61653-12-1
Cat. No.: VC18240322
Molecular Formula: C7H15Br
Molecular Weight: 179.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61653-12-1 |
|---|---|
| Molecular Formula | C7H15Br |
| Molecular Weight | 179.10 g/mol |
| IUPAC Name | 2-bromo-4-methylhexane |
| Standard InChI | InChI=1S/C7H15Br/c1-4-6(2)5-7(3)8/h6-7H,4-5H2,1-3H3 |
| Standard InChI Key | NRWCWVSNXYGJCU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)CC(C)Br |
Introduction
Structural and Molecular Characteristics
2-Bromo-4-methylhexane belongs to the class of alkyl halides, characterized by the molecular formula C₇H₁₅Br and a molecular weight of 179.10 g/mol . Its IUPAC name, 2-bromo-4-methylhexane, reflects the positions of the substituents on the hexane chain. The compound’s structure is further defined by its SMILES notation (CCC(C)CC(C)Br) and InChI key (NRWCWVSNXYGJCU-UHFFFAOYSA-N), which provide unambiguous representations of its atomic connectivity and stereochemistry .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₅Br | |
| Molecular Weight | 179.10 g/mol | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| LogP (Partition Coefficient) | 3.21 |
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis method involves the radical bromination of 4-methylhexane using bromine (Br₂) under controlled conditions. This reaction typically proceeds via a free-radical mechanism, initiated by light or heat, which facilitates hydrogen abstraction from the second carbon of the hexane chain, followed by bromine atom incorporation . Alternative industrial methods employ continuous flow reactors to enhance yield and purity by optimizing temperature, pressure, and solvent systems.
Reaction Optimization
Key factors influencing synthesis efficiency include:
-
Catalyst Selection: Radical initiators like azobisisobutyronitrile (AIBN) accelerate bromination.
-
Solvent Choice: Nonpolar solvents (e.g., hexane) favor radical stability.
-
Temperature Control: Moderate temperatures (40–60°C) prevent side reactions such as over-bromination.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution (SN1/SN2)
The bromine atom in 2-bromo-4-methylhexane serves as a leaving group, enabling SN2 reactions with strong nucleophiles (e.g., hydroxide or cyanide ions) in polar aprotic solvents like dimethyl sulfoxide (DMSO). The steric hindrance from the methyl group at the fourth carbon slightly impedes the SN2 mechanism, favoring SN1 pathways in polar protic solvents where carbocation stability is enhanced .
Elimination Reactions (E2)
Under basic conditions (e.g., potassium tert-butoxide in tert-butanol), 2-bromo-4-methylhexane undergoes dehydrohalogenation to form 4-methyl-2-hexene. The reaction follows the Zaitsev rule, producing the more substituted alkene as the major product .
Table 2: Common Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| SN2 Substitution | KCN, DMSO, 25°C | 4-Methyl-2-hexanenitrile |
| E2 Elimination | KOtBu, t-BuOH, 70°C | 4-Methyl-2-hexene |
Applications in Scientific Research and Industry
Organic Synthesis
2-Bromo-4-methylhexane is a versatile intermediate in the preparation of:
-
Pharmaceuticals: Used to synthesize analgesics and anticonvulsants via alkylation reactions.
-
Agrochemicals: Serves as a precursor in herbicide and pesticide production.
-
Polymers: Facilitates cross-linking in specialty polymer formulations .
Comparative Analysis with Structural Analogs
2-Bromohexane vs. 2-Bromo-4-methylhexane
The absence of the methyl group in 2-bromohexane reduces steric hindrance, increasing SN2 reactivity. Conversely, the methyl group in 2-bromo-4-methylhexane stabilizes carbocations, favoring SN1 mechanisms .
4-Bromo-2-methylhexane
Positional isomerism alters reaction outcomes. For example, elimination yields 2-methyl-4-hexene instead of 4-methyl-2-hexene.
Future Directions and Research Opportunities
Recent advances in catalytic bromination and flow chemistry offer pathways to optimize 2-bromo-4-methylhexane synthesis. Additionally, its potential in metal-organic frameworks (MOFs) and drug delivery systems warrants further exploration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume